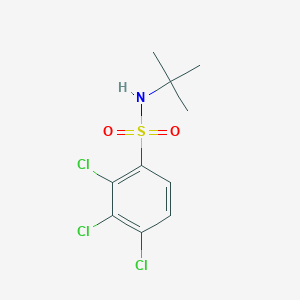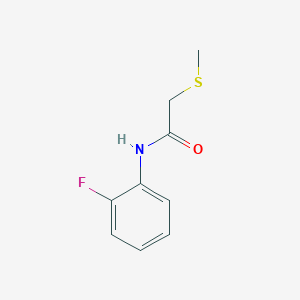
N-(2-fluorophenyl)-2-methylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-methylsulfanylacetamide, also known as FFA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FFA is a member of the thioacetamide family, which is known for its diverse biological activities.
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-2-methylsulfanylacetamide is not fully understood, but it is believed that N-(2-fluorophenyl)-2-methylsulfanylacetamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. N-(2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N-(2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
One advantage of N-(2-fluorophenyl)-2-methylsulfanylacetamide is that it has been extensively studied and has a well-established synthesis method. N-(2-fluorophenyl)-2-methylsulfanylacetamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-(2-fluorophenyl)-2-methylsulfanylacetamide is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2-fluorophenyl)-2-methylsulfanylacetamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for the study of N-(2-fluorophenyl)-2-methylsulfanylacetamide. One area of research could focus on the development of N-(2-fluorophenyl)-2-methylsulfanylacetamide derivatives with improved solubility and bioavailability. Another area of research could focus on the identification of specific targets of N-(2-fluorophenyl)-2-methylsulfanylacetamide, which could help to elucidate its mechanism of action. Finally, future studies could investigate the potential use of N-(2-fluorophenyl)-2-methylsulfanylacetamide in combination with other drugs or therapies, in order to enhance its therapeutic effects.
合成法
N-(2-fluorophenyl)-2-methylsulfanylacetamide can be synthesized through a variety of methods, including the reaction of 2-fluoroaniline with 2-chloroacetamide in the presence of a base, or the reaction of 2-fluoroaniline with thioacetic acid in the presence of a dehydrating agent. The yield of N-(2-fluorophenyl)-2-methylsulfanylacetamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
N-(2-fluorophenyl)-2-methylsulfanylacetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(2-fluorophenyl)-2-methylsulfanylacetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(2-fluorophenyl)-2-methylsulfanylacetamide has been shown to have analgesic effects, which may be useful in the treatment of neuropathic pain.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCZLEGTLYJTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-methylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
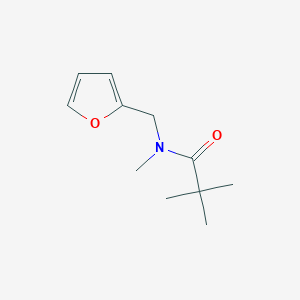

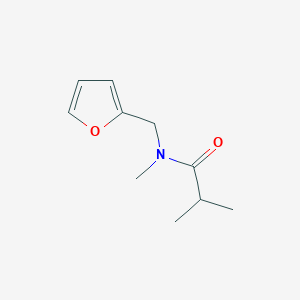
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

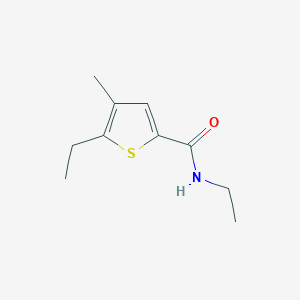
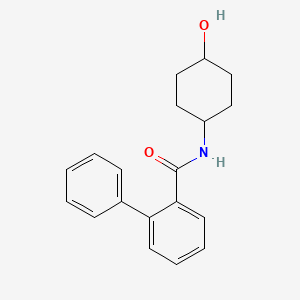
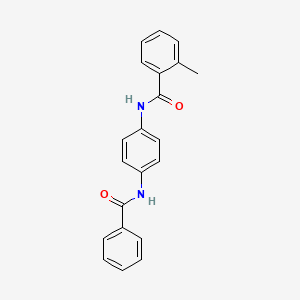
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
